Cas no 947144-26-5 (4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one)
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol
- 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
- RNRDDIRUBACPKU-UHFFFAOYSA-N
- 6259AC
- AX8160946
- ST24028601
- 3-Nitro-6-trifluoromethyl-pyridine-2,4-diol
- 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
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- MDL: MFCD14706616
- Inchi: 1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13)
- InChI Key: RNRDDIRUBACPKU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C(N1)=O)[N+](=O)[O-])O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 390
- Topological Polar Surface Area: 95.2
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH516-250mg |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |
947144-26-5 | 98% | 250mg |
1431CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH516-100mg |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |
947144-26-5 | 98% | 100mg |
649CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N847430-100mg |
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol |
947144-26-5 | 98% | 100mg |
¥729.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH516-200mg |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |
947144-26-5 | 98% | 200mg |
900.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH516-50mg |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |
947144-26-5 | 98% | 50mg |
358.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N61310-100mg |
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol |
947144-26-5 | 100mg |
¥626.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N61310-250mg |
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol |
947144-26-5 | 250mg |
¥996.0 | 2021-09-04 | ||
| Alichem | A029190773-1g |
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol |
947144-26-5 | 98% | 1g |
$347.68 | 2023-08-31 | |
| Chemenu | CM126474-1g |
3-nitro-6-(trifluoromethyl)pyridine-2,4-diol |
947144-26-5 | 98% | 1g |
$307 | 2021-08-05 | |
| Chemenu | CM126474-250mg |
3-nitro-6-(trifluoromethyl)pyridine-2,4-diol |
947144-26-5 | 98% | 250mg |
$198 | 2023-02-18 |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one Suppliers
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds Organic nitro compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
Introduction to 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one (CAS No. 947144-26-5)
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The compound, identified by the CAS number 947144-26-5, belongs to the pyridinone class, which is well-documented for its broad spectrum of biological activities. The presence of multiple functional groups, including a hydroxyl group, a nitro group, and a trifluoromethyl moiety, contributes to its complex reactivity and potential therapeutic applications.
The molecular structure of 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one exhibits a conjugated system that is typical of nitro-substituted heterocycles. This conjugation not only influences the electronic properties of the molecule but also enhances its interaction with biological targets. The nitro group, in particular, is known for its ability to act as a hydrogen bond acceptor and donor, making it a versatile moiety in drug design. Additionally, the trifluoromethyl group introduces lipophilicity and metabolic stability, which are critical factors in the development of orally active pharmaceuticals.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. Studies have shown that 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one exhibits promising interactions with enzymes and receptors involved in inflammatory pathways. The hydroxyl group, for instance, can form hydrogen bonds with polar residues in protein active sites, while the nitro group can engage in π-stacking interactions with aromatic residues. These interactions are crucial for modulating the activity of target proteins and have implications in the development of anti-inflammatory agents.
In vitro studies have demonstrated that 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one possesses inhibitory effects on several key enzymes associated with inflammation and oxidative stress. For example, it has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are central players in the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. Furthermore, the compound's ability to scavenge reactive oxygen species has been highlighted in recent research, suggesting its potential as an antioxidant agent.
The trifluoromethyl group in 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one plays a pivotal role in enhancing the metabolic stability of the molecule. This is particularly important for oral bioavailability, as it reduces susceptibility to rapid degradation by metabolic enzymes. Additionally, the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of adjacent functional groups, influencing their reactivity and binding affinity.
Current research is also exploring the synthetic pathways for obtaining 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one with high yield and purity. Advances in synthetic methodologies have enabled the development of more efficient routes for constructing complex heterocyclic structures. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in introducing specific functional groups into the pyridinone core while maintaining regioselectivity.
The pharmacokinetic properties of 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one are another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has been observed to exhibit good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapeutic applications. Furthermore, preliminary toxicology studies have indicated that it is well-tolerated at relevant doses, although further research is needed to fully assess its safety profile.
The versatility of 4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one extends beyond its role as a standalone therapeutic agent. It serves as a valuable scaffold for designing novel derivatives with enhanced pharmacological properties. By modifying substituents such as the hydroxyl or nitro groups, researchers can fine-tune the biological activity and selectivity of the compound. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization.
In conclusion,4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one (CAS No. 947144-26-5) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features and demonstrated biological activities make it an attractive candidate for further exploration in drug development. As research continues to uncover new therapeutic applications and synthetic strategies for this molecule,4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one is poised to play a crucial role in addressing unmet medical needs.
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